5-(4-Methoxy-3-methylphenyl)oxazolidin-2-one
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Overview
Description
5-(4-Methoxy-3-methylphenyl)oxazolidin-2-one is a chemical compound that belongs to the oxazolidinone class. This class of compounds is known for its diverse applications in pharmaceuticals, particularly as antibacterial agents. The oxazolidinone ring structure is a key feature that contributes to its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxy-3-methylphenyl)oxazolidin-2-one can be achieved through various methods. One common approach involves the reaction of 4-methoxy-3-methylphenyl isocyanate with an appropriate amino alcohol under controlled conditions. This reaction typically requires a catalyst and specific temperature settings to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful monitoring of reaction parameters such as temperature, pressure, and pH. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxy-3-methylphenyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed under anhydrous conditions.
Substitution: Various nucleophiles such as halides or amines; reactions may require catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives .
Scientific Research Applications
5-(4-Methoxy-3-methylphenyl)oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: Investigated for its potential antibacterial properties, particularly against multidrug-resistant bacteria.
Medicine: Explored as a lead compound for the development of new antibacterial drugs.
Industry: Utilized in the synthesis of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 5-(4-Methoxy-3-methylphenyl)oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to other oxazolidinone antibiotics, where the compound binds to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis. This results in the inhibition of bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: A more potent derivative of linezolid with improved pharmacokinetic properties.
Cytoxazone: A compound with a similar oxazolidinone ring structure but different biological activity.
Uniqueness
5-(4-Methoxy-3-methylphenyl)oxazolidin-2-one is unique due to its specific substitution pattern on the phenyl ring, which may confer distinct biological properties and reactivity compared to other oxazolidinones. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C11H13NO3 |
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Molecular Weight |
207.23 g/mol |
IUPAC Name |
5-(4-methoxy-3-methylphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO3/c1-7-5-8(3-4-9(7)14-2)10-6-12-11(13)15-10/h3-5,10H,6H2,1-2H3,(H,12,13) |
InChI Key |
YYHFSZMNHZZRMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CNC(=O)O2)OC |
Origin of Product |
United States |
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